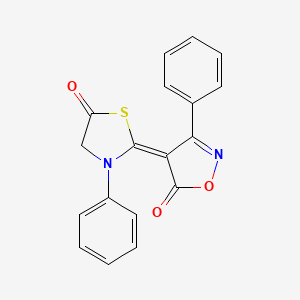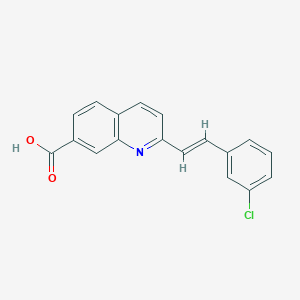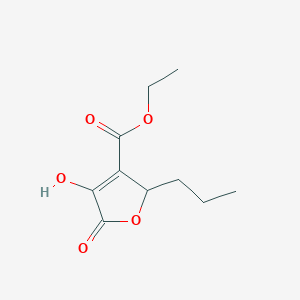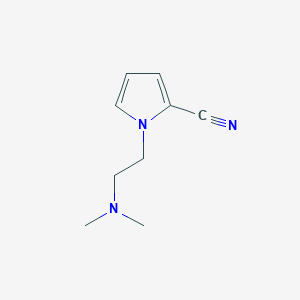![molecular formula C10H8ClNO4 B12879718 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and chloromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functionalization at specific positions.
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Carboxy(hydroxy)methyl Substitution: The carboxy(hydroxy)methyl group can be introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form carboxylic acids.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its potential interactions with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into these derivatives can lead to the development of new drugs.
Industry
In materials science, the compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxy(hydroxy)methyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-4-(chloromethyl)benzo[d]oxazole: Lacks the carboxyl group, potentially altering its reactivity and biological activity.
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole:
2-(Carboxy(hydroxy)methyl)-4-(bromomethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H8ClNO4 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
Clave InChI |
HXIVMPGXEAKMPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)


![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)




![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
